molecular formula C15H20F3NO B3171700 4-(2-Cyclohexylethoxy)-3-(trifluoromethyl)aniline CAS No. 946697-32-1

4-(2-Cyclohexylethoxy)-3-(trifluoromethyl)aniline

Cat. No.: B3171700
CAS No.: 946697-32-1
M. Wt: 287.32 g/mol
InChI Key: ZGTZVHHARMADMQ-UHFFFAOYSA-N
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Description

Significance of Organic Amines in Advanced Synthetic Chemistry

Organic amines are a fundamental class of organic compounds characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. amerigoscientific.com They are central to a vast array of chemical transformations, acting as nucleophiles, bases, and precursors for the synthesis of more complex molecules. amerigoscientific.comuniversalclass.com In nature, amines are ubiquitous, forming the building blocks of proteins, vitamins, alkaloids, and hormones. ncert.nic.in This natural prevalence has inspired chemists to utilize them as key intermediates in the synthesis of a wide range of commercially important products, including polymers, dyes, and pharmaceuticals. amerigoscientific.comncert.nic.inpurkh.com The ability of amines to form hydrogen bonds also imparts specific physical and chemical properties to the molecules they are part of, influencing factors like boiling point and solubility. universalclass.com

The Role of Aniline (B41778) Derivatives in Chemical Innovation and Foundational Research

Aniline, the simplest aromatic amine, and its derivatives are of paramount industrial and academic importance. wikipedia.orgresearchgate.net They serve as versatile starting materials for the synthesis of a multitude of products, including polyurethanes, rubber processing chemicals, herbicides, and pigments. wikipedia.org In the pharmaceutical industry, aniline derivatives are precursors to a variety of drugs, such as analgesics and antimalarials. wikipedia.org The reactivity of the aromatic ring and the amino group allows for a high degree of functionalization, enabling the creation of molecules with tailored properties. nih.gov This has led to their use in the development of innovative materials with applications in electronics and materials science. openpr.comrsc.org

The study of aniline derivatives has also been crucial for advancing our fundamental understanding of chemical bonding, reactivity, and reaction mechanisms. The amino group's ability to influence the electronic properties of the aromatic ring through resonance and inductive effects has been a subject of extensive research, providing valuable insights into electrophilic aromatic substitution and other key reactions. researchgate.net

Structural Elucidation and Synthetic Challenges of Complex Organic Molecules

Determining the precise three-dimensional arrangement of atoms in complex organic molecules is a critical aspect of chemical research. imperial.edu A combination of spectroscopic techniques is typically employed for structural elucidation. onlineorganicchemistrytutor.com Mass spectrometry provides information about the molecular weight and elemental composition, while infrared (IR) spectroscopy helps identify the functional groups present. imperial.edu Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is arguably the most powerful tool, offering detailed insights into the connectivity of atoms and the stereochemistry of the molecule. imperial.eduacs.org In some cases, X-ray crystallography can provide an unambiguous determination of the molecular structure, provided that a suitable crystal can be obtained. imperial.edu

The synthesis of complex, multi-functionalized organic molecules presents significant challenges. nih.gov Chemists must devise synthetic routes that are not only efficient but also highly selective, allowing for the desired functional groups to be introduced in the correct positions and with the correct stereochemistry. nih.gov Protecting groups are often necessary to mask reactive functional groups while other parts of the molecule are being modified. The development of new catalytic methods and reaction pathways is a constant focus of research to overcome these synthetic hurdles. nih.gov

Spectroscopic Technique Information Provided
Mass Spectrometry (MS)Molecular weight and elemental formula.
Infrared (IR) SpectroscopyPresence of specific functional groups.
Nuclear Magnetic Resonance (NMR)Connectivity of atoms and stereochemistry.
X-ray CrystallographyDefinitive three-dimensional molecular structure.

Overview of Research Paradigms for Multi-Functionalized Aromatic Compounds

The study of multi-functionalized aromatic compounds is a vibrant area of chemical research, driven by the quest for new molecules with novel properties and applications. researchgate.net A key paradigm in this field is the concept of structure-property relationships, where the systematic variation of functional groups on an aromatic scaffold is used to fine-tune the molecule's electronic, optical, and biological properties. researchgate.net

Late-stage functionalization is a powerful strategy that allows for the modification of complex molecules at a late stage in the synthetic sequence, enabling the rapid generation of a library of analogs for biological screening or materials testing. nih.gov The development of site-selective C-H functionalization reactions has been a major breakthrough in this area, providing a more efficient and atom-economical way to introduce new functional groups into aromatic rings. nih.govacs.org

Computational chemistry and molecular modeling play an increasingly important role in guiding the design and synthesis of new multi-functionalized aromatic compounds. researchgate.net These methods can be used to predict the properties of molecules before they are synthesized, helping to prioritize synthetic targets and to understand the underlying structure-activity relationships.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-cyclohexylethoxy)-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3NO/c16-15(17,18)13-10-12(19)6-7-14(13)20-9-8-11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTZVHHARMADMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCOC2=C(C=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Features and Chemical Significance of 4 2 Cyclohexylethoxy 3 Trifluoromethyl Aniline

Analysis of the Aniline (B41778) Moiety: Electronic and Steric Influences on Reactivity

The aniline moiety, consisting of an amino group (-NH₂) attached to a benzene (B151609) ring, is a fundamental component of the molecule's structure and reactivity. geeksforgeeks.org The lone pair of electrons on the nitrogen atom significantly influences the aromatic system.

Electronic Influences: The amino group is a powerful activating group in electrophilic aromatic substitution reactions. quora.com This is due to the delocalization of the nitrogen's lone pair of electrons into the benzene ring's pi system, a phenomenon known as a positive mesomeric (+M) or resonance effect. wikipedia.org This electron donation increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring more nucleophilic and thus much more reactive towards electrophiles than benzene itself. allen.inlibretexts.org Consequently, anilines readily undergo reactions such as halogenation, nitration, and sulfonation. wikipedia.orgallen.in

Steric Influences: The amino group itself is not exceptionally bulky. However, substituents at the ortho positions of the aniline ring can create significant steric hindrance, which may influence the approach of reagents and affect reaction rates and regioselectivity. nih.gov In the case of 4-(2-Cyclohexylethoxy)-3-(trifluoromethyl)aniline, the amino group is flanked by a hydrogen atom and the trifluoromethyl group. The steric bulk of the adjacent trifluoromethyl group can influence the orientation of the amino group and potentially hinder reactions at the C2 position.

Interactive Data Table: Properties of the Aniline Moiety
PropertyDescriptionReference
Electronic Effect Strong activating group (+M > -I) allen.inlibretexts.org
Directing Effect Ortho, Para-director allen.inlibretexts.org
Reactivity Highly reactive towards electrophilic substitution quora.comwikipedia.org
Basicity (pKa of C₆H₅NH₃⁺) ~4.6
Geometry Nonplanar, with the NH₂ group out of the ring plane researchgate.netresearchgate.net

Exploration of the Trifluoromethyl Group: Its Impact on Molecular Architecture and Electronic Landscape

The trifluoromethyl (-CF₃) group is a unique substituent known for its profound electronic and steric effects, which significantly alter the properties of the parent molecule. mdpi.com

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its strong electron-withdrawing nature is primarily due to the high electronegativity of the three fluorine atoms, resulting in a potent negative inductive effect (-I). wikipedia.orgkhanacademy.org This effect withdraws electron density from the aromatic ring through the sigma bond, making the ring more electron-poor (deactivated) and less reactive toward electrophilic aromatic substitution. libretexts.orglumenlearning.com

Unlike groups with available lone pairs or pi bonds, the trifluoromethyl group has no significant resonance effect. khanacademy.org The lone pairs on the fluorine atoms are too far from the aromatic ring's pi system to participate in effective resonance. khanacademy.org Because of its strong deactivating inductive effect, the -CF₃ group acts as a meta-director in electrophilic aromatic substitution reactions. wikipedia.org

The trifluoromethyl group is considered to be sterically bulky. mdpi.com Its size is significantly larger than that of a methyl group and has been compared to that of an ethyl or even an isopropyl group. jst.go.jpresearchgate.net This steric demand can influence molecular conformation and hinder reactions at adjacent positions on the aromatic ring. nih.gov The presence of this bulky group at the C3 position in this compound can affect the planarity of the molecule and influence the orientation of the neighboring amino and cyclohexylethoxy groups.

Interactive Data Table: Comparison of Substituent Properties
SubstituentVan der Waals Radius (Å)Electronic EffectDirecting Effect
-H 1.20NeutralN/A
-CH₃ 2.00Weakly Activating (+I)Ortho, Para
-Cl 1.75Weakly Deactivating (-I > +M)Ortho, Para
-CF₃ ~2.7 (estimated)Strongly Deactivating (-I)Meta

Characterization of the Cyclohexylethoxy Substructure: Conformational Considerations and Chain Flexibility

The cyclohexylethoxy group, -O-CH₂-CH₂-C₆H₁₁, contributes both steric bulk and significant conformational flexibility to the molecule. This substructure can be analyzed in two parts: the ethoxy linker and the terminal cyclohexyl ring.

Ethoxy Linker (-O-CH₂-CH₂-): The ether oxygen atom attached to the aniline ring acts as an electron-donating group through resonance (+M) due to its lone pairs, and as an electron-withdrawing group through induction (-I). Like the amino group, the resonance effect dominates, making the alkoxy group an activating, ortho/para-director. libretexts.org The two-carbon ethyl chain provides a flexible spacer, allowing the bulky cyclohexyl group to orient itself in various positions relative to the aromatic ring.

Cyclohexyl Ring (C₆H₁₁): The cyclohexane (B81311) ring is not planar and predominantly adopts a stable "chair" conformation to minimize angular and torsional strain. youtube.com In this conformation, the hydrogen atoms (and any substituents) are located in either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. Through a process called "ring flipping," one chair conformation can interconvert into another, causing all axial positions to become equatorial and vice versa. sapub.org Substituents on a cyclohexane ring generally prefer the more stable equatorial position to avoid unfavorable 1,3-diaxial steric interactions. youtube.com This conformational mobility of the cyclohexyl group adds another layer of structural complexity and flexibility to the entire molecule.

Interplay of Substituents: Synergistic and Antagonistic Effects on Molecular Behavior

Amino Group (-NH₂ at C1): A strongly activating, ortho/para-director. It directs incoming electrophiles to positions 2, 4, and 6.

Trifluoromethyl Group (-CF₃ at C3): A strongly deactivating, meta-director. It directs incoming electrophiles to positions 1 and 5.

Cyclohexylethoxy Group (-OR at C4): An activating, ortho/para-director. It directs incoming electrophiles to positions 3 and 5.

In this specific arrangement, the directing effects are largely synergistic or cooperative . msu.edu

Regioselectivity: The position of substitution is strongly influenced by the reinforcing nature of the substituents.

Position 5: This position is strongly favored. The amino group directs ortho to it, the cyclohexylethoxy group directs ortho to it, and the trifluoromethyl group directs meta to it.

Position 2: This position is activated by the ortho-directing amino group. However, it is adjacent to the sterically bulky trifluoromethyl group, which may hinder attack at this site.

Position 6: This position is para to the trifluoromethyl group and ortho to the amino group, making it another potential site of reaction.

The powerful reinforcing directing effects towards position 5 suggest that electrophilic substitution reactions on this molecule would likely yield the 5-substituted product with high regioselectivity. The electronic push from the activating groups and the electronic pull from the deactivating group create a highly polarized aromatic ring, defining its specific chemical personality.

Synthetic Methodologies for 4 2 Cyclohexylethoxy 3 Trifluoromethyl Aniline and Analogues

Strategies for Aromatic Amine Functionalization

Aromatic amines are crucial intermediates in the production of pharmaceuticals, agrochemicals, and polymers. nih.gov The development of efficient methods for their synthesis is a cornerstone of modern organic chemistry.

Direct amination involves the formation of a carbon-nitrogen bond directly on an aromatic ring. Traditional methods often require harsh conditions or pre-functionalized starting materials. rsc.orgrsc.org However, recent advancements have focused on metal-catalyzed reactions that offer milder conditions and broader substrate scopes.

One of the most significant advances is the metal-catalyzed amination of aryl halides, often referred to as Buchwald-Hartwig amination. nih.gov This approach has become a transformative method in industrial medicinal chemistry for constructing the aryl amine motif. nih.gov These reactions typically employ palladium or copper catalysts to couple an aryl halide (or pseudohalide) with an amine source. rsc.orgrsc.org While highly effective, these methods require pre-functionalized aromatic halides and can be limited by the cost of precious metal catalysts and specialized ligands. nih.gov

More recently, research has shifted towards the direct amination of aromatic C-H bonds, which avoids the need for pre-functionalization. nih.gov These cross-dehydrogenative coupling reactions have emerged as a powerful strategy for creating new C-N bonds. nih.gov For instance, photolytically-generated aminium radicals have been shown to be effective for the intramolecular amination of aromatic C-H bonds, providing access to a variety of polycyclic amine structures under metal-free conditions. nih.gov

Table 1: Comparison of Direct Amination Strategies
ApproachSubstrateKey FeaturesLimitations
Metal-Catalyzed Amination (e.g., Buchwald-Hartwig)Aryl Halides/PseudohalidesBroad scope, high functional group tolerance, widely used in industry. nih.govnih.govRequires pre-functionalized substrates, expensive catalysts/ligands. nih.gov
Direct C-H AminationUnmodified ArenesStep-economical, avoids pre-functionalization. nih.govCan face challenges with regioselectivity and functional group compatibility. nih.gov
Radical-Mediated C-H AminationArenesMetal-free conditions, effective for complex structures. nih.govOften requires photochemical activation. nih.gov

The reduction of nitroaromatics is one of the most common and industrially significant methods for the synthesis of anilines. youtube.com This pathway is attractive because nitroarenes are readily available through electrophilic nitration of aromatic compounds. nih.govyoutube.com The transformation of the nitro group to an amine can be achieved using a variety of reducing agents and catalytic systems.

Classic methods for this reduction include the use of metals in acidic media, such as iron, tin, or zinc with hydrochloric acid. nih.govyoutube.com Catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C), platinum, or nickel with hydrogen gas, is another widely used and efficient method. youtube.comrsc.org These methods are generally high-yielding and tolerant of many functional groups.

Recent advancements have focused on developing more sustainable and milder reaction conditions. For example, a system using sodium hypophosphite and phosphinic acid with a Pd/C catalyst in a biphasic water/2-MeTHF system allows for the reduction of nitro groups in good yield and with high selectivity in short reaction times. rsc.org Another approach involves the one-pot reductive amination of carbonyl compounds with nitroarenes over a heterogeneous Ni/NiO catalyst, using H₂ as the reductant. nih.gov

The mechanism of nitro group reduction is generally understood to proceed through several intermediates. rsc.org A widely accepted pathway, first proposed by Haber, involves the stepwise reduction of the nitro group to nitroso, then to hydroxylamine, and finally to the amine. rsc.org An alternative condensation pathway can also occur, leading to azoxy, azo, and hydrazo intermediates before yielding the final aniline (B41778) product. rsc.org

Table 2: Common Methods for Nitroaromatic Reduction
MethodReagents/CatalystTypical ConditionsAdvantages
Metal/Acid ReductionFe/HCl, Sn/HCl, Zn/HClAcidic aqueous solutionInexpensive, reliable. youtube.com
Catalytic HydrogenationH₂, Pd/C, PtO₂, Raney NiPressurized H₂ gas, various solventsClean, high-yielding, scalable. youtube.comnih.gov
Transfer HydrogenationHydrazine, Sodium hypophosphitePd/C, various solventsAvoids use of pressurized H₂ gas. rsc.org

Advanced Trifluoromethylation Techniques in Organic Synthesis

The trifluoromethyl (CF₃) group is a key structural motif in many pharmaceuticals and agrochemicals due to its unique electronic properties, metabolic stability, and lipophilicity. beilstein-journals.orgbrynmawr.edu Consequently, the development of efficient methods to introduce this group into organic molecules is an area of intense research. rsc.org

Nucleophilic trifluoromethylation involves the reaction of a nucleophilic "CF₃⁻" equivalent with an electrophilic substrate. wikipedia.org The most well-known reagent for this purpose is trifluoromethyltrimethylsilane (Me₃SiCF₃), often called Ruppert's reagent or the Ruppert-Prakash reagent. nih.govresearchgate.net This stable and commercially available liquid requires activation by a nucleophilic initiator, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to generate the active trifluoromethylating species. wikipedia.orgorganic-chemistry.org

The mechanism involves the formation of a hypervalent silicon intermediate, which then delivers the trifluoromethyl anion to an electrophile, such as an aldehyde or ketone. researchgate.net This method is highly effective for the synthesis of trifluoromethylated alcohols. organic-chemistry.org Other reagents have been developed based on fluoroform (CF₃H), which is an inexpensive and environmentally benign potential source of the CF₃ anion. organic-chemistry.org

Table 3: Key Nucleophilic Trifluoromethylating Reagents
ReagentCommon NameActivatorTypical Substrates
CF₃SiMe₃Ruppert-Prakash ReagentFluoride ion (e.g., TBAF, CsF)Aldehydes, ketones, imines. nih.govresearchgate.net
CF₃HFluoroformStrong base (e.g., t-BuOK)Aldehydes. wikipedia.org
4-[2,2,2-trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine(Billard-Langlois Reagent)Fluoride ion (e.g., CsF)Non-enolizable ketones and aldehydes. organic-chemistry.org

Electrophilic trifluoromethylation utilizes reagents that deliver a "CF₃⁺" equivalent to a nucleophilic substrate. conicet.gov.ar The development of stable, "shelf-stable" electrophilic reagents has been a major breakthrough in organofluorine chemistry. beilstein-journals.orgnih.gov These reagents have expanded the scope of trifluoromethylation to include a wide range of nucleophiles like enolates, silyl (B83357) enol ethers, phenols, and arenes. brynmawr.educonicet.gov.ar

Prominent examples of electrophilic trifluoromethylating agents include S-(trifluoromethyl)diarylsulfonium salts (e.g., Umemoto's reagents) and hypervalent iodine(III)-CF₃ compounds (e.g., Togni's reagents). beilstein-journals.orgnih.govchem-station.com These reagents are generally stable solids that can be handled easily and exhibit high reactivity towards various soft nucleophiles. nih.govconicet.gov.ar Umemoto's reagents, for instance, are effective for the trifluoromethylation of substrates like aryl boronic acids and aromatic amines. rsc.orgresearchgate.net Togni's reagents are particularly mild and suitable for reactions with both carbon- and heteroatom-centered nucleophiles. nih.gov

The precise mechanism of electrophilic trifluoromethylation can be complex and substrate-dependent, with pathways potentially involving direct nucleophilic attack on the reagent or single-electron transfer (SET) processes leading to radical intermediates. conicet.gov.aracs.org

Radical trifluoromethylation involves the generation of the trifluoromethyl radical (•CF₃), which can then add to unsaturated systems or participate in C-H functionalization reactions. wikipedia.org This approach is complementary to nucleophilic and electrophilic methods.

Various reagents can serve as sources for the •CF₃ radical. wikipedia.org Trifluoroiodomethane (CF₃I) is a classic reagent that can generate the radical under thermal or photochemical conditions. wikipedia.org Sodium trifluoromethanesulfinate (CF₃SO₂Na), known as Langlois' reagent, is an inexpensive and stable solid that can generate •CF₃ upon oxidation. wikipedia.orgresearchgate.net

Modern strategies often employ photoredox catalysis to generate the trifluoromethyl radical under mild conditions. vapourtec.comacs.org This approach uses a photocatalyst that, upon irradiation with visible light, can engage in a single-electron transfer process with a suitable CF₃ source, such as Togni's or Umemoto's reagents. conicet.gov.aracs.org This has enabled challenging transformations like the site-selective trifluoromethylation of complex molecules. acs.org For example, a scalable and operationally simple method uses trifluoroacetic anhydride (B1165640) as the ultimate CF₃ source in a photoredox-catalyzed reaction. vapourtec.com

Asymmetric Trifluoromethylation Methods

The introduction of a trifluoromethyl (CF3) group into an aromatic ring can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity. nih.govwikipedia.org While the target molecule, 4-(2-Cyclohexylethoxy)-3-(trifluoromethyl)aniline, does not possess a chiral center on the aromatic ring, the principles of asymmetric trifluoromethylation are crucial for the synthesis of analogues where stereochemistry is a key factor. acs.org Asymmetric methods aim to control the spatial orientation of the CF3 group, which is vital when it is introduced at a stereogenic carbon.

Catalytic enantioselective trifluoromethylation has emerged as a powerful tool. acs.org These methods often involve the use of chiral catalysts to direct the approach of a trifluoromethylating agent to a prochiral substrate. For instance, the enantioselective α-trifluoromethylation of carbonyl compounds, which can be precursors to various chiral molecules, has been achieved using a combination of photoredox and organocatalysis. nih.gov In this dual catalytic system, a chiral amine catalyst forms a nucleophilic enamine with an aldehyde, while a photoredox catalyst generates a trifluoromethyl radical from a suitable precursor like trifluoromethyl iodide. The radical then adds to the enamine in a stereocontrolled manner. nih.gov

Another significant strategy involves the catalytic asymmetric synthesis of trifluoromethylated amines through the isomerization of imines. nih.govbrandeis.edu Chiral organic catalysts, such as derivatives of cinchona alkaloids, can facilitate a 1,3-proton shift in N-benzyl trifluoromethyl imines to produce optically active trifluoromethylated amines with high enantioselectivity. nih.gov Furthermore, biocatalytic methods, employing engineered enzymes, have been developed for the enantioselective N–H bond insertion of anilines into carbene donors, providing access to enantioenriched α-trifluoromethylated amines. acs.org

Key trifluoromethylating reagents used in these transformations include trifluoromethyltrimethylsilane (TMSCF3), sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent), and various electrophilic trifluoromethylating agents like Umemoto's and Togni's reagents. wikipedia.orgmdpi.com

Ether Linkage Formation: Synthetic Routes to the Cyclohexylethoxy Moiety

Williamson Ether Synthesis and Variations

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages. In the context of synthesizing this compound, this method would typically involve the reaction of a phenoxide intermediate with a 2-cyclohexylethyl halide (e.g., 1-bromo-2-cyclohexylethane).

The general reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile, displacing the halide from the alkyl halide. The starting phenol (B47542), in this case, would be 4-amino-2-(trifluoromethyl)phenol (B189850) or a protected version thereof. The presence of a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is required to deprotonate the phenol and generate the reactive phenoxide.

Variations of this method have been developed to improve efficiency and broaden its scope. Phase-transfer catalysis (PTC) is a notable improvement, particularly for reactions with heterogeneous mixtures. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase containing the alkyl halide, often leading to milder reaction conditions and higher yields.

Reactants Base Conditions Key Features
4-Amino-2-(trifluoromethyl)phenol + 1-Bromo-2-cyclohexylethaneNaH, K2CO3Aprotic solvent (e.g., DMF, THF)Classic SN2 reaction; requires anhydrous conditions with NaH.
4-Amino-2-(trifluoromethyl)phenol + 1-Bromo-2-cyclohexylethaneK2CO3, Bu4N+Br-Biphasic system (e.g., Toluene/H2O)Phase-transfer catalysis; milder conditions, improved reactivity.

Catalytic Approaches for C-O Bond Formation

Modern synthetic chemistry has seen the development of powerful transition-metal-catalyzed cross-coupling reactions for the formation of C-O bonds. These methods often offer advantages over the Williamson synthesis, such as milder conditions and broader substrate scope, especially for less reactive starting materials.

The Buchwald-Hartwig amination chemistry has been extended to C-O bond formation, enabling the coupling of aryl halides or triflates with alcohols. In a potential route to the target molecule, a protected 4-bromo-2-(trifluoromethyl)aniline (B1265437) could be coupled with 2-cyclohexylethanol (B1346017) using a palladium or copper catalyst system with a suitable ligand (e.g., a biarylphosphine).

The Ullmann condensation is another classic copper-catalyzed reaction for forming aryl ethers. While traditional Ullmann reactions required harsh conditions (high temperatures), significant advancements have been made using specialized ligands that allow the reaction to proceed under much milder conditions. This would involve the coupling of a substituted phenol with an aryl halide in the presence of a copper catalyst.

These catalytic methods are particularly valuable when the SN2 pathway of the Williamson synthesis is disfavored due to steric hindrance or competing elimination reactions.

Catalytic System Reactants Typical Conditions Advantages
Palladium/Ligand (e.g., Pd(OAc)2/Xantphos)Aryl Halide/Triflate + AlcoholBase (e.g., Cs2CO3), Toluene, HeatMild conditions, high functional group tolerance.
Copper/Ligand (e.g., CuI/Phenanthroline)Aryl Halide + AlcoholBase (e.g., K3PO4), Dioxane, HeatCost-effective metal, effective for electron-rich and -poor substrates.

Convergent and Divergent Synthetic Pathways for Multi-Substituted Aromatics

A convergent synthesis involves preparing key fragments of the target molecule separately and then combining them in the later stages. For the target compound, a convergent approach might involve:

Synthesizing the 4-amino-2-(trifluoromethyl)phenol core.

Independently preparing the 2-cyclohexylethoxy side chain (e.g., as 1-bromo-2-cyclohexylethane).

Coupling these two fragments using one of the etherification methods described in section 3.3.

A divergent synthesis , in contrast, starts from a common intermediate that is progressively modified to create a library of related compounds. acs.org For example, one could start with a simple, multi-functionalized benzene (B151609) ring, such as 4-fluoro-1-nitro-2-(trifluoromethyl)benzene. From this common precursor, different pathways can be taken:

Path A: Nucleophilic aromatic substitution of the fluorine with 2-cyclohexylethanol, followed by reduction of the nitro group to an amine.

Path B: Nucleophilic aromatic substitution with a different alcohol, followed by nitro group reduction, to create an analogue.

Path C: Reduction of the nitro group first, followed by a different coupling reaction at the fluorine position.

This strategy is exceptionally useful for structure-activity relationship (SAR) studies in drug discovery, as it allows for the rapid generation of a diverse set of analogues from a single, readily available starting material.

Green Chemistry Principles in the Synthesis of Substituted Aniline Derivatives

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly important in the synthesis of pharmaceuticals and fine chemicals, including substituted anilines.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as the C-O bond formations discussed, are inherently more atom-economical than stoichiometric reactions that generate large amounts of waste.

Use of Safer Solvents and Auxiliaries: The choice of solvent has a significant environmental impact. Efforts are made to replace hazardous solvents like chlorinated hydrocarbons or dimethylformamide (DMF) with greener alternatives such as water, ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or supercritical fluids. For example, some cross-coupling reactions can be performed in aqueous micellar solutions.

Design for Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts that operate under mild conditions is a key area of research. Photoredox catalysis, which uses visible light to drive reactions, is an example of an energy-efficient approach. wikipedia.orgchemistryviews.org

Use of Catalysis: As mentioned, catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled and reused. The transition from classical methods requiring stoichiometric bases (like NaH in Williamson synthesis) to catalytic cross-coupling reactions exemplifies this principle.

Reduction of Derivatives: Protecting groups are often necessary in multi-step syntheses but add steps and generate waste. Synthetic strategies that avoid the need for protection and deprotection of the aniline's amino group are considered greener. This could involve choosing reaction conditions that are selective for one functional group over another or arranging the synthetic steps to install the amine functionality last (e.g., via nitro group reduction).

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable, cost-effective, and environmentally benign.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the complete structural elucidation of 4-(2-Cyclohexylethoxy)-3-(trifluoromethyl)aniline in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments allows for the precise assignment of all proton and carbon signals and provides crucial information about the connectivity and spatial relationships of atoms within the molecule.

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in the molecule. The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the protons of the ethoxy linker, and the cyclohexyl group protons. The integration of these signals corresponds to the number of protons in each environment, and their splitting patterns (multiplicity) reveal the number of adjacent protons, which is critical for establishing connectivity.

Key expected resonances and their hypothetical assignments are outlined below:

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H6.5 - 7.5m-
-O-CH₂-3.8 - 4.2t~7
-CH₂-Cyclohexyl1.6 - 1.9q~7
Cyclohexyl-H0.8 - 1.8m-
-NH₂3.5 - 4.5br s-
Note: This is a hypothetical data table as no experimental data for the specific compound was found.

Carbon-13 (¹³C) NMR spectroscopy is instrumental in defining the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shift of each signal is indicative of its electronic environment (e.g., aromatic, aliphatic, attached to an electronegative atom).

A hypothetical ¹³C NMR spectral data table is presented below:

Carbon AtomChemical Shift (δ, ppm)
Aromatic C-O150 - 160
Aromatic C-N140 - 150
Aromatic C-CF₃120 - 130 (q)
CF₃120 - 125 (q)
Aromatic C-H110 - 130
-O-CH₂-65 - 75
-CH₂-Cyclohexyl35 - 45
Cyclohexyl-CH30 - 40
Cyclohexyl-CH₂25 - 35
Note: This is a hypothetical data table as no experimental data for the specific compound was found.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly specific technique for the analysis of the trifluoromethyl (-CF₃) group. Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique is very sensitive. The ¹⁹F NMR spectrum of this compound would be expected to show a singlet for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift of this signal provides confirmation of the electronic environment of the trifluoromethyl group.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of proton networks within the cyclohexyl ring and the ethoxy chain, as well as couplings between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the aromatic ring, the ethoxy linker, and the cyclohexyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the substitution pattern of the aromatic ring and the conformation of the cyclohexylethoxy side chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds.

The IR spectrum would be expected to display characteristic absorption bands as detailed in the following table:

Functional GroupBond VibrationWavenumber (cm⁻¹)
AmineN-H stretch3300 - 3500
Aromatic RingC-H stretch3000 - 3100
Aliphatic (Cyclohexyl & Ethoxy)C-H stretch2850 - 3000
Aromatic RingC=C stretch1500 - 1600
EtherC-O stretch1000 - 1300
Trifluoromethyl GroupC-F stretch1100 - 1200
Note: This is a hypothetical data table as no experimental data for the specific compound was found.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to obtain structural information from its fragmentation pattern. In a typical experiment, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

The high-resolution mass spectrum would provide the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) offers valuable insights into the molecule's structure, as weaker bonds tend to break preferentially.

Expected key fragmentation pathways could include:

Loss of the cyclohexyl group.

Cleavage of the ethoxy linker.

Loss of the trifluoromethyl group.

A hypothetical table of major mass spectral peaks is provided below:

m/zIon
[M]+•Molecular Ion
[M - C₆H₁₁]+Loss of cyclohexyl radical
[M - C₈H₁₅O]+Cleavage of the ethoxy chain
[C₇H₅F₃N]+•Aniline (B41778) fragment
Note: This is a hypothetical data table as no experimental data for the specific compound was found.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for the separation of this compound from reaction byproducts and for the assessment of its purity. epa.gov

Gas Chromatography is suitable for the analysis of volatile and thermally stable compounds. Given the structure of this compound, its boiling point is expected to be relatively high, but likely within the operational range of modern GC systems. researchgate.net The analysis of aniline and its derivatives by GC is a well-established practice. mdpi.comnih.gov

A typical GC method would involve:

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), would be appropriate.

Injector: A split/splitless injector set to a high temperature (e.g., 250-280°C) to ensure complete vaporization.

Oven Program: A temperature gradient would be necessary, starting at a lower temperature (e.g., 100-150°C) and ramping up to a higher temperature (e.g., 280-300°C) to ensure elution of the high-boiling-point analyte.

Detector: A Flame Ionization Detector (FID) would provide good sensitivity. For enhanced selectivity and sensitivity for a nitrogen-containing compound, a Nitrogen-Phosphorus Detector (NPD) could be used. epa.gov A Mass Spectrometer (MS) detector would provide both quantification and structural confirmation.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. thermofisher.com For a relatively non-polar and hydrophobic compound like this compound, reversed-phase HPLC is the method of choice. nih.gov

Typical HPLC conditions would include:

Column: A C18 or C8 stationary phase is ideal for retaining the hydrophobic analyte. Standard column dimensions would be 4.6 mm x 150 mm or 4.6 mm x 250 mm with 5 µm particle size.

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is common. sielc.com The gradient would typically start with a higher percentage of water and increase the organic solvent proportion over time to elute the compound.

Detector: A UV-Vis detector would be effective, as the aniline ring is a strong chromophore. The detection wavelength would be set near the absorbance maximum of the compound, likely in the 230-280 nm range. A Diode Array Detector (DAD) can provide full UV spectra for peak purity assessment. Coupling the HPLC to a mass spectrometer (LC-MS) would provide the highest level of specificity and sensitivity. researchgate.net

Table 3: Exemplar HPLC Gradient for Purity Analysis

Time (min) % Water (A) % Acetonitrile (B)
0.0 40 60
15.0 5 95
20.0 5 95
20.1 40 60

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used for monitoring reaction progress, identifying optimal solvent systems for column chromatography, and making a preliminary assessment of purity. libretexts.org

For this compound, the following TLC system would be appropriate:

Stationary Phase: Silica (B1680970) gel 60 F₂₅₄ plates are standard. The silica provides a polar stationary phase.

Mobile Phase: A mixture of a non-polar solvent and a moderately polar solvent is required to achieve an appropriate retention factor (Rf) value, ideally between 0.3 and 0.7. libretexts.org Given the compound's structure, which has both non-polar (cyclohexylethoxy) and polar (aniline) features, a mixture of hexanes and ethyl acetate (B1210297) would be a suitable starting point. quora.com A common starting ratio is 4:1 or 3:1 hexanes:ethyl acetate. The polarity can be adjusted to optimize separation.

Visualization: The spots can be visualized under UV light (254 nm) due to the aromatic ring. Staining with a reagent like potassium permanganate (B83412) or an anisaldehyde solution can also be used for visualization. rockefeller.edu

Elemental Analysis (CHNS/O) for Compositional Verification

Elemental analysis by combustion provides the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. The percentage of oxygen is typically determined by difference. This technique serves as a fundamental check of a compound's purity and empirical formula. For this compound (C₁₅H₂₀F₃NO), the theoretical elemental composition can be calculated from its molecular weight (289.34 g/mol ).

The calculation is as follows:

%C = (15 * 12.011 / 289.34) * 100 = 62.26%

%H = (20 * 1.008 / 289.34) * 100 = 6.97%

%F = (3 * 18.998 / 289.34) * 100 = 19.69%

%N = (1 * 14.007 / 289.34) * 100 = 4.84%

%O = (1 * 15.999 / 289.34) * 100 = 5.53%

Experimental results from a combustion analysis of a pure sample should align with these theoretical values, typically within a ±0.4% tolerance, to confirm the elemental composition and support the assigned molecular formula. ma.eduquora.comyoutube.com

Table 4: Theoretical Elemental Composition of C₁₅H₂₀F₃NO

Element Symbol Percentage (%)
Carbon C 62.26
Hydrogen H 6.97
Fluorine F 19.69
Nitrogen N 4.84

X-ray Crystallography for Absolute Stereochemistry and Conformation

As of the latest available research, a definitive single-crystal X-ray crystallographic analysis for this compound has not been reported in publicly accessible scientific literature. Consequently, detailed experimental data regarding its crystal structure, absolute stereochemistry, and solid-state conformation are not available.

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for unambiguously determining the absolute stereochemistry of chiral molecules and for characterizing the preferred conformational states of flexible molecules in the solid phase.

While crystallographic data for structurally related compounds, such as other substituted trifluoromethylanilines, exist, these data cannot be directly extrapolated to predict the precise crystal packing, intermolecular interactions, and conformational preferences of this compound. The presence of the flexible cyclohexylethoxy group introduces a significant degree of conformational variability, and its interaction with the trifluoromethylaniline moiety and neighboring molecules in a crystal lattice would be unique.

Further research, involving the successful crystallization of this compound and subsequent single-crystal X-ray diffraction analysis, is required to elucidate its specific structural features. Such a study would provide invaluable insights into its molecular geometry, including bond lengths, bond angles, and torsion angles, as well as details about the intermolecular forces, such as hydrogen bonding or van der Waals interactions, that govern its crystal packing.

Computational Chemistry Approaches for Molecular Understanding

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the electronic behavior of molecules. These methods solve the Schrödinger equation (or a simplified form) to provide detailed information about electron distribution, molecular orbital energies, and reactivity.

Ab Initio Methods

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. elixirpublishers.com For molecules in the class of substituted anilines, methods like Hartree-Fock (HF) are used to determine optimized geometries and electronic structures. umn.edu More advanced ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), offer higher accuracy by incorporating electron correlation effects. rsc.orgrsc.org These methods are computationally intensive but provide benchmark data on reaction barriers and interaction energies, which would be critical for predicting the reactivity of the aniline (B41778) nitrogen or the aromatic ring in 4-(2-Cyclohexylethoxy)-3-(trifluoromethyl)aniline. rsc.orgrsc.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. researchgate.netresearchgate.netnih.gov DFT studies on substituted anilines are common for exploring structural properties, electronic characteristics, and reactivity. researchgate.netnih.gov

For this compound, DFT would be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.

Analyze Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. nih.govscispace.com

Predict Reactivity: Use conceptual DFT descriptors (e.g., electronegativity, hardness, softness) and map the Molecular Electrostatic Potential (MEP) to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. researchgate.netnih.gov For instance, the nitrogen of the amino group and the oxygen of the ethoxy group would likely be identified as nucleophilic centers.

DFT ApplicationInformation GainedRelevance to the Compound
Geometry OptimizationBond lengths, bond angles, dihedral angles of the lowest energy structure.Provides the foundational 3D structure for all other calculations.
Frontier Molecular Orbitals (HOMO/LUMO)Energy gap, electron-donating/accepting ability.Helps predict chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP)Maps of electrostatic potential on the electron density surface.Visually identifies sites for electrophilic and nucleophilic attack.

Prediction of Spectroscopic Parameters (NMR, IR)

Computational methods are routinely used to predict spectroscopic data, which aids in the interpretation of experimental results.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.netjmaterenvironsci.comnih.gov Calculations on related substituted anilines have shown good agreement between predicted and experimental spectra. researchgate.netjmaterenvironsci.com For this compound, this would involve predicting the chemical shifts for the aromatic protons, the cyclohexyl and ethoxy groups, and the carbon atoms throughout the molecule.

IR Spectroscopy: The vibrational frequencies and intensities that constitute an infrared (IR) spectrum can be calculated using DFT. mdpi.comsemanticscholar.org By analyzing the computed vibrational modes, specific peaks in an experimental IR spectrum can be assigned to the stretching and bending of particular bonds (e.g., N-H stretches of the amine, C-F stretches of the trifluoromethyl group, C-O-C stretches of the ether linkage). semanticscholar.orgsemanticscholar.org

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods are excellent for electronic properties, they are often too computationally expensive for studying the dynamic behavior of large, flexible molecules. Molecular mechanics and dynamics simulations are better suited for these tasks. ajchem-a.comresearchgate.net

Conformational Analysis of Flexible Substructures (e.g., Cyclohexylethoxy)

The cyclohexylethoxy group in this compound introduces significant conformational flexibility. Molecular Mechanics (MM) is an efficient method for exploring the potential energy surface of a molecule to find its stable conformers. youtube.com

Cyclohexane (B81311) Conformations: The cyclohexane ring itself exists predominantly in a chair conformation, but substituents can occupy either axial or equatorial positions, leading to different energies. sapub.orgopenochem.org The bulkier a group is, the more it prefers the spacious equatorial position to minimize steric hindrance from 1,3-diaxial interactions. youtube.comopenochem.org

Ethoxy Linker: The C-C and C-O bonds of the ethoxy linker can also rotate, leading to numerous possible conformations.

A systematic conformational search using MM would identify the lowest-energy arrangements of the entire cyclohexylethoxy side chain, which is crucial for understanding how the molecule interacts with other molecules, such as biological receptors. studysmarter.co.uk

Flexible SubstructureKey Conformational FeatureEnergetic Consideration
Cyclohexyl RingChair conformation with substituent in axial vs. equatorial position.Equatorial positions are generally favored for bulky groups to avoid 1,3-diaxial strain.
Ethoxy LinkerRotation around C-C and C-O single bonds (torsional angles).Gauche and anti conformations lead to different energy levels.

Investigation of Non-bonded Interactions

Non-bonded interactions, such as van der Waals forces and electrostatic interactions, govern how a molecule interacts with its environment. The trifluoromethyl group is of particular interest in this regard.

Fluorine Interactions: Although highly electronegative, the fluorine atoms in a trifluoromethyl group are poor hydrogen bond acceptors. researchgate.net However, they participate in various other weak intermolecular interactions, including C-H···F-C and C-F···π interactions, which can be significant in crystal packing and ligand-receptor binding. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insight into the dynamic nature of non-bonded interactions. ajchem-a.comresearchgate.net An MD simulation of this compound, perhaps in a solvent or interacting with a protein, would reveal the stability of its conformations and the specific intermolecular contacts it forms, including hydrogen bonds involving the aniline N-H groups and the ether oxygen. mdpi.com

Exploration of Potential Energy Surfaces: Reaction Pathways and Transition States

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. For this compound, mapping the PES is crucial for understanding its conformational landscape and the energetics of chemical reactions.

Reaction Pathways: Computational methods can trace the most likely paths a reaction will follow, known as reaction pathways. For instance, in the context of aniline derivatives, common reactions include electrophilic aromatic substitution or reactions involving the amino group. Theoretical calculations can model the step-by-step mechanism of such transformations, identifying all intermediates and transition states.

Transition States: A transition state is the highest energy point along a reaction coordinate, representing the "point of no return" for a chemical process. Identifying the geometry and energy of transition states is a key outcome of PES exploration. For example, in a hypothetical N-alkylation reaction of this compound, computational modeling could pinpoint the precise arrangement of atoms as the new carbon-nitrogen bond is formed. The energy of this transition state determines the activation energy and, consequently, the rate of the reaction.

Below is a hypothetical data table illustrating the kind of information that could be obtained from a computational study of a reaction involving an aniline derivative.

Reaction StepStructureRelative Energy (kcal/mol)Key Bond Distances (Å)
ReactantsAniline Derivative + Electrophile0.0C-N: 1.40
Transition State 1[Aniline...Electrophile]‡+15.2C-N: 1.85, C-E: 2.10
IntermediateWheland Complex-5.7C-N: 1.42, C-E: 1.55
Transition State 2[Intermediate...Base]‡+8.1C-H: 1.50, H-B: 1.20
ProductsSubstituted Aniline + HB+-12.4C-N: 1.41, C-E: 1.52

Note: This data is illustrative and not based on actual calculations for this compound.

Structure-Reactivity Relationships Through Computational Modeling

Computational modeling is a powerful tool for establishing Quantitative Structure-Activity Relationships (QSAR) and understanding how the molecular structure of a compound influences its chemical reactivity. For this compound, several structural features are of interest: the electron-donating nature of the cyclohexylethoxy group, the electron-withdrawing trifluoromethyl group, and the nucleophilic amino group.

DFT calculations can quantify the electronic effects of these substituents. For example, calculating the distribution of electron density and molecular electrostatic potential (MEP) can reveal the most electron-rich and electron-poor regions of the molecule. The amino group is expected to be a primary site for nucleophilic attack, while the aromatic ring's reactivity towards electrophiles will be modulated by the interplay of the activating ethoxy group and the deactivating trifluoromethyl group.

Key molecular descriptors that can be calculated to build structure-reactivity relationships include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are indicative of a molecule's ability to donate and accept electrons, respectively. A high HOMO energy suggests greater nucleophilicity, while a low LUMO energy indicates greater electrophilicity.

Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can assign partial charges to each atom, quantifying the electron distribution and identifying reactive sites.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity, derived from HOMO and LUMO energies, provide a more general picture of the molecule's reactivity.

A hypothetical QSAR data table for a series of aniline derivatives might look as follows:

DerivativeHOMO Energy (eV)LUMO Energy (eV)Dipole Moment (Debye)Observed Reactivity (log k)
Aniline-5.120.891.531.2
4-Methoxyaniline-4.890.951.871.8
3-Trifluoromethylaniline-5.650.453.120.5
Hypothetical Data for Target -5.30 0.60 4.20 1.1

Note: This data is illustrative. The values for the target compound are hypothetical and intended for demonstration purposes only.

Integration of Computational and Experimental Data in Organic Chemistry Research

The most robust understanding of a chemical system is achieved when computational and experimental data are integrated. Theoretical calculations can guide experimental design and help interpret experimental results, while experimental data serves to validate and refine computational models.

For this compound, computational chemistry could be used to:

Predict Spectroscopic Properties: Theoretical calculations can predict spectroscopic data such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. Comparing these predicted spectra with experimentally obtained data can confirm the molecule's structure and conformation.

Elucidate Reaction Mechanisms: When a reaction yields unexpected products, computational modeling can explore various possible reaction pathways to identify the most energetically favorable route, thus explaining the experimental outcome.

Guide Synthesis: By predicting the reactivity of different sites on the molecule, computational chemistry can help chemists choose the most appropriate reagents and conditions to achieve a desired synthetic transformation.

The synergy between theory and experiment is a cornerstone of modern chemical research, enabling a deeper and more predictive understanding of molecular behavior.

Reactivity Profiles and Mechanistic Investigations

Electrophilic Aromatic Substitution on the Aniline (B41778) Ring

Electrophilic aromatic substitution (SEAr) reactions on the benzene (B151609) ring of 4-(2-Cyclohexylethoxy)-3-(trifluoromethyl)aniline are directed by the cumulative influence of the amino, ether, and trifluoromethyl substituents. wikipedia.orglibretexts.org The amino (-NH₂) group is a powerful activating group, donating electron density to the ring through resonance and directing incoming electrophiles to the ortho and para positions. byjus.com Similarly, the cyclohexylethoxy group (-OR) is also an activating, ortho, para-director. reddit.com In contrast, the trifluoromethyl (-CF₃) group is a strong deactivating group due to its potent electron-withdrawing inductive effect, directing electrophiles to the meta position. pearson.comminia.edu.eg

In this specific substitution pattern, the activating groups' directing effects are dominant. The positions on the aromatic ring are numbered starting from the carbon bearing the amino group as C1, with the trifluoromethyl group at C3 and the ether at C4.

Amino Group (-NH₂) at C1: Strongly directs to positions 2 and 6 (ortho). Position 4 (para) is already substituted.

Cyclohexylethoxy Group (-OR) at C4: Directs to positions 3 and 5 (ortho). Position 1 (para) is substituted.

Trifluoromethyl Group (-CF₃) at C3: Directs to positions 1 and 5 (meta).

The combined effect suggests that electrophilic attack is most favored at positions 5 and 6. Position 5 is activated by the ether group (ortho) and directed by the trifluoromethyl group (meta). Position 6 is strongly activated by the amino group (ortho). Position 2, while activated by the amino group, is adjacent to the bulky and deactivating trifluoromethyl group, making it sterically and electronically less favorable for attack. Therefore, electrophilic substitution reactions like halogenation or nitration are predicted to yield a mixture of products substituted at the C5 and C6 positions. byjus.com

SubstituentPositionElectronic EffectDirecting InfluenceFavored Positions
-NH₂ (Amino)1ActivatingOrtho, Para2, 6
-CF₃ (Trifluoromethyl)3DeactivatingMeta5
-OCH₂CH₂-cyclohexyl (Cyclohexylethoxy)4ActivatingOrtho, Para5

Nucleophilic Reactivity of the Amine Functionality

The primary amine (-NH₂) functionality of this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This allows it to react with a variety of electrophilic reagents. chemistrysteps.com However, the nucleophilicity of anilines is generally lower than that of aliphatic amines because the nitrogen's lone pair is delocalized into the aromatic π-system. chemistrysteps.com

This delocalization is further modulated by the other ring substituents. The electron-donating cyclohexylethoxy group at the para position slightly increases the electron density on the ring and at the nitrogen atom. Conversely, the strongly electron-withdrawing trifluoromethyl group at the meta position significantly reduces the electron density of the aromatic ring, which in turn decreases the basicity and nucleophilicity of the amino group. acs.org

Common reactions involving the amine's nucleophilicity include acylation and alkylation. For instance, reaction with an acyl halide, such as acetyl chloride, or an acid anhydride (B1165640) in the presence of a base would lead to the formation of the corresponding N-aryl amide, N-[4-(2-Cyclohexylethoxy)-3-(trifluoromethyl)phenyl]acetamide. nih.govresearchgate.net These reactions are fundamental in synthetic chemistry for protecting the amine group or for building more complex molecular architectures. researchgate.net

Influence of the Trifluoromethyl Group on Aromatic Reactivity and pKa

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its effect stems from the strong inductive pull of the three highly electronegative fluorine atoms. minia.edu.eg When attached to the aniline ring, the -CF₃ group profoundly influences the molecule's reactivity and acidity.

By withdrawing electron density from the aromatic ring, the -CF₃ group deactivates it towards electrophilic attack, making the ring less nucleophilic and slowing the rate of SEAr reactions. libretexts.orgpearson.com This deactivating effect is substantial and can impede reactions that typically require electron-rich aromatic systems, such as certain Friedel-Crafts reactions. wikipedia.org

CompoundSubstituent EffectsApproximate pKa of Conjugate Acid
AnilineReference4.6
m-TrifluoromethylanilineStrongly electron-withdrawing (-CF₃)3.5
p-MethoxyanilineStrongly electron-donating (-OCH₃)5.3
This compoundElectron-withdrawing (-CF₃) and electron-donating (-OR)Estimated to be between 3.5 and 4.6

Reactions Involving the Ether Linkage

The 4-(2-Cyclohexylethoxy) group contains an aryl alkyl ether linkage. Ethers are generally characterized by their low reactivity and are often used as solvents for this reason. libretexts.org However, the C-O bond can be cleaved under specific, typically harsh, reaction conditions.

Cleavage of aryl alkyl ethers is most commonly achieved using strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), at elevated temperatures. libretexts.orglibretexts.org The reaction mechanism involves the initial protonation of the ether oxygen to form a good leaving group (an alcohol). This is followed by a nucleophilic substitution reaction (SN1 or SN2) where a halide ion attacks one of the adjacent carbon atoms. libretexts.org For an aryl alkyl ether, nucleophilic attack on the sp²-hybridized aromatic carbon is disfavored. libretexts.org Therefore, the cleavage occurs at the alkyl C-O bond.

In the case of this compound, treatment with excess HBr would result in the cleavage of the bond between the ethoxy oxygen and the ethyl group's primary carbon. The expected products would be 4-amino-2-(trifluoromethyl)phenol (B189850) and 1-bromo-2-cyclohexylethane. Modern reagents, such as the Lewis acid boron tribromide (BBr₃), can also effect this transformation, often under milder conditions. researchgate.netorganic-chemistry.org Catalytic reductive cleavage methods have also been developed. nih.gov

Research Applications and Functional Material Design

Utility as Synthetic Intermediates and Building Blocks

Trifluoromethylanilines are a cornerstone class of intermediates in organic synthesis, valued for their role as versatile building blocks. chemimpex.com The presence of the trifluoromethyl (-CF3) group can significantly alter the chemical and physical properties of a molecule, often enhancing metabolic stability, bioavailability, and lipophilicity, which are desirable traits in pharmacologically active compounds and agrochemicals. chemimpex.cominnospk.com Consequently, aniline (B41778) derivatives containing this group are widely used in the development of complex chemical structures. chemimpex.comgoogle.com

These compounds serve as key starting materials for the synthesis of a wide array of molecules, particularly nitrogen-containing heterocycles which form the core of many pharmaceuticals and biologically active compounds. rsc.orgrsc.orgnih.gov For instance, derivatives like 2-methyl-3-trifluoromethylaniline are used to synthesize analgesics and herbicides, while 4-cyano-3-(trifluoromethyl)aniline is a known precursor in the synthesis of the nonsteroidal antiandrogen bicalutamide. google.comwikipedia.org The reactivity of the amine group allows for a variety of chemical transformations, making these anilines indispensable for constructing elaborate molecular architectures.

The specific structure of 4-(2-Cyclohexylethoxy)-3-(trifluoromethyl)aniline, with its protected hydroxyl group (via the cyclohexylethyl ether), offers distinct synthetic advantages. The bulky cyclohexylethoxy group can influence the regioselectivity of reactions and enhance solubility in non-polar organic solvents, facilitating its use in a broader range of reaction conditions compared to simpler aniline derivatives.

Table 1: Classes of Compounds Synthesized from Trifluoromethylaniline Building Blocks
Compound ClassSignificance and Application AreaReference
Nitrogen Heterocycles (e.g., Quinolines, Pyrazoles)Core structures in pharmaceuticals and biologically active molecules. rsc.orgrsc.org
Pharmaceutical Active Ingredients (APIs)Used in drugs such as analgesics and antiandrogens. google.comwikipedia.org
Agrochemical Active IngredientsFoundational components for modern herbicides, insecticides, and fungicides. nbinno.comnih.govgoogle.com
Functional Dyes and PigmentsThe trifluoromethyl group can modify electronic properties, influencing color and stability. chemimpex.com
Advanced PolymersMonomers for synthesizing functional polymers with enhanced thermal and chemical stability. researchgate.net

Contributions to Advanced Materials Science

The incorporation of fluorine atoms into organic molecules is a well-established strategy for designing advanced materials with unique properties. The trifluoromethyl group, in particular, imparts high thermal stability, chemical resistance, and specific electronic characteristics that are highly sought after in materials science.

Fluorination is a key technique for tuning the electronic properties of organic molecules used in semiconductor applications. rsc.org Introducing electron-withdrawing groups like -CF3 can effectively lower the energy level of the Lowest Unoccupied Molecular Orbital (LUMO) in a molecule. nih.govrsc.org This modification is particularly advantageous for creating n-channel (electron-transporting) organic semiconductors, which are essential components in organic field-effect transistors (OFETs) and other electronic devices. rsc.orgnih.gov The trifluoromethyl group on the aniline ring of this compound suggests its potential as a monomer for creating polymers or molecular materials with tailored electron-accepting capabilities. Furthermore, fluorination can influence the solid-state packing of molecules, a critical factor that governs charge transport efficiency in crystalline organic materials. rsc.org

Polyaniline (PANI) is one of the most studied conducting polymers, but its application is often limited by poor solubility. researchgate.net Chemical modification, such as the introduction of fluorine-containing substituents, is a promising approach to overcome this limitation. Polymers synthesized from fluorinated aniline monomers often exhibit improved solubility in common organic solvents and greater thermal stability due to the strength of the carbon-fluorine bond. researchgate.netjmest.org

The incorporation of trifluoromethyl groups into polymer backbones, such as in polyethers or epoxy resins, is known to produce materials with low dielectric constants and reduced moisture absorption. nasa.govresearchgate.net These properties are highly desirable for microelectronics packaging and insulation. The this compound monomer combines the property-enhancing -CF3 group with a large, flexible cyclohexylethoxy side chain. This side chain could significantly improve the processability and solubility of the resulting polymer, making it a candidate for creating advanced, solution-processable functional polymers. Additionally, aniline-based monomers can be used to create composites with materials like graphene oxide or metal oxides for applications in catalysis and environmental remediation. mdpi.commdpi.comresearchgate.net

Table 2: Property Enhancements in Functional Materials from Fluorinated Anilines
PropertyEffect of Fluorine/-CF3 GroupApplication AreaReference
Thermal StabilityIncreased due to the high strength of the C-F bond.High-performance polymers, coatings. researchgate.net
SolubilityEnhanced solubility in organic solvents, improving processability.Conducting polymers, solution-cast films. researchgate.netjmest.org
Electronic PropertiesLowers LUMO energy levels, facilitating electron transport.Organic semiconductors (n-channel materials). nih.govrsc.org
Dielectric ConstantReduced dielectric constant (low-k).Microelectronics, insulators. nasa.govresearchgate.net
HydrophobicityIncreased hydrophobicity and reduced moisture absorption.Protective coatings, electronic materials. researchgate.net

Polymers derived from substituted anilines are actively researched for their potential in chemical sensing applications. rsc.org Thin films of these polymers can exhibit changes in their electrical conductivity or optical properties upon exposure to specific analytes, such as ammonia (B1221849) or humidity. rsc.org The sensitivity and selectivity of these sensors are dictated by the chemical nature of the substituents on the aniline monomer. A polymer derived from this compound would possess a unique combination of electronic properties from the trifluoromethyl group and steric/hydrophobic characteristics from the cyclohexylethoxy group. This could lead to the development of novel sensor materials with specific affinities for certain chemical vapors or pollutants.

Role in Biochemical Research Tools and Probes

Aniline derivatives are frequently used as scaffolds for the design of fluorescent probes and other tools for biochemical research. researchgate.netresearchgate.net These probes are engineered to interact with specific biological targets or environments, enabling researchers to visualize cellular structures and processes. For example, aniline-based compounds have been developed into probes that selectively stain mitochondria, allowing for the study of pathologies related to this organelle. researchgate.net

The structural features of this compound make it an intriguing candidate for developing new biochemical tools. The lipophilic cyclohexylethoxy tail could facilitate passage through cellular membranes, while the aniline and trifluoromethyl components could be modified to tune the molecule's fluorescence properties or binding affinity for a specific biological target. Small-molecule fluorescent probes are critical for detecting reactive oxygen and nitrogen species in biological systems, and the unique electronic nature of fluorinated aromatics can be leveraged in the design of such sensitive tools. nih.gov

Exploration in Agrochemical Research (Excluding Specific Products)

The field of agrochemical research has been profoundly impacted by the introduction of organofluorine compounds. Trifluoromethylaniline derivatives, in particular, are vital intermediates for the synthesis of modern crop protection agents. chemimpex.comnbinno.comgoogle.com The inclusion of a trifluoromethyl group in an active ingredient can dramatically enhance its biological efficacy. researchgate.net

This enhancement is attributed to several factors, including increased metabolic stability, which prolongs the compound's activity in the target pest, and improved transport properties that allow it to reach its site of action more effectively. nbinno.comresearchgate.net The trifluoromethyl group is a common feature in a significant portion of recently developed herbicides, fungicides, and insecticides. nih.govresearchgate.net As a result, fluorinated anilines are foundational building blocks in the synthetic pathways that lead to these advanced agrochemical products. nbinno.comnih.gov Their use allows for the fine-tuning of a molecule's properties to achieve high potency against target organisms while maintaining selectivity and reducing environmental impact. nbinno.com

Contribution to Pharmaceutical Research as Bioisosteres and Scaffold Modifiers

The compound this compound represents a class of molecules designed as versatile building blocks in medicinal chemistry. Its utility in pharmaceutical research stems from its capacity to act as both a bioisostere and a modifiable scaffold. Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The strategic replacement of one group with its bioisostere is a common tactic in drug design to enhance a molecule's activity or optimize its pharmacokinetic profile. baranlab.org The aniline framework of this compound, decorated with specific functional groups, provides a robust scaffold that can be elaborated to generate libraries of compounds for screening.

The core structure, a substituted aniline, is a prevalent motif in many biologically active compounds. nih.gov The strategic placement of the bulky, lipophilic cyclohexylethoxy group and the strongly electron-withdrawing trifluoromethyl group allows this molecule to serve as a starting point for creating more complex molecules with tailored properties. The trifluoromethyl group, in particular, is often used as a bioisostere for methyl groups or chlorine atoms, offering similar steric bulk but with profoundly different electronic properties. mdpi.com This allows chemists to fine-tune a molecule's interaction with biological targets.

Scaffold Design for Targeted Molecular Interactions

A molecular scaffold is a core structure upon which various functional groups can be built to create new compounds. mdpi.com The this compound molecule is an exemplary scaffold, offering distinct points for chemical modification to achieve targeted molecular interactions. The primary amine (-NH2) group is a key functional handle that can be readily modified through reactions like amidation or alkylation to link the scaffold to other molecular fragments or pharmacophores.

The architecture of this scaffold is defined by the spatial arrangement of its substituents on the aniline ring:

The Amino Group: Serves as the primary attachment point for building larger, more complex molecules. Its position dictates the vector and orientation of new substituents.

The Cyclohexylethoxy Group: This large, non-polar group significantly increases the lipophilicity of the scaffold. In drug design, such groups are often incorporated to engage with hydrophobic pockets in target proteins, enhancing binding affinity and selectivity.

The Trifluoromethyl Group: Positioned ortho to the amino group and meta to the ether linkage, its powerful electron-withdrawing nature influences the chemical reactivity of the aniline ring and the basicity of the amino group.

By modifying this scaffold, medicinal chemists can systematically explore the structure-activity relationship (SAR) of a new chemical series. nih.gov For instance, the scaffold can be used to orient specific functional groups in three-dimensional space to maximize contact with a biological target, such as an enzyme's active site or a receptor's binding pocket. nih.gov

Modulating Molecular Interactions through Trifluoromethylation

Key effects of trifluoromethylation relevant to this scaffold include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol). mdpi.com This makes the trifluoromethyl group highly resistant to metabolic degradation by enzymes, which can increase the half-life of a drug candidate.

Increased Lipophilicity: The CF3 group is significantly more lipophilic (hydrophobic) than a hydrogen atom. This property can enhance a molecule's ability to cross cell membranes and the blood-brain barrier. mdpi.com The Hansch π value, a measure of lipophilicity, illustrates this difference clearly.

Modulation of Binding Affinity: The high electronegativity of the fluorine atoms makes the trifluoromethyl group a potent electron-withdrawing substituent. mdpi.com This alters the electron distribution of the aromatic ring and can enhance interactions with biological targets through hydrogen bonding and electrostatic forces. mdpi.com Its size, larger than a methyl group, can also lead to more favorable hydrophobic interactions within a binding site. mdpi.com

The table below summarizes the comparative properties of the trifluoromethyl group against other common substituents, illustrating its unique characteristics in scaffold design.

PropertyHydrogen (H)Methyl (CH₃)Chlorine (Cl)Trifluoromethyl (CF₃)
Van der Waals Radius (Å) 1.202.001.752.44
Hansch Lipophilicity (π) 0.000.560.710.88
Electronic Effect NeutralWeakly Electron-DonatingElectron-WithdrawingStrongly Electron-Withdrawing
Metabolic Stability LowModerateHighVery High

This table presents generalized data to illustrate the physicochemical effects of different substituents in medicinal chemistry.

By leveraging these properties, the trifluoromethyl group on the this compound scaffold allows for the fine-tuning of molecular interactions, which is a critical aspect of modern drug discovery. bohrium.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(2-cyclohexylethoxy)-3-(trifluoromethyl)aniline, and how can purity be validated?

  • Methodology : A two-step approach is commonly employed:

Etherification : React 3-(trifluoromethyl)-4-hydroxyaniline with 2-cyclohexylethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to install the cyclohexylethoxy group.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water.

  • Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR. Cross-check melting point consistency with literature .

Q. How can the solubility and stability of this compound be assessed for in vitro assays?

  • Methodology :

  • Solubility : Perform shake-flask experiments in DMSO, PBS (pH 7.4), and ethanol. Measure saturation concentration using UV-Vis spectroscopy at λmax ≈ 265 nm.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. The trifluoromethyl group enhances hydrolytic stability compared to non-fluorinated analogs .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.2 ppm) and cyclohexylethoxy protons (δ 1.2–1.8 ppm). The trifluoromethyl group appears as a singlet at ~δ -62 ppm in ¹⁹F NMR .
  • FT-IR : Confirm NH₂ stretching (3350–3450 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Advanced Research Questions

Q. How can the crystal structure of this compound be resolved, and what challenges arise due to the cyclohexylethoxy group?

  • Methodology : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement .

  • Challenges : The bulky cyclohexylethoxy group may induce disorder. Mitigate this by growing crystals at low temperature (e.g., -20°C in ethyl acetate) and applying restraints during refinement. Compare bond lengths/angles with related structures (e.g., 4-phenoxy-3-(trifluoromethyl)aniline) to validate geometry .

Q. What strategies resolve contradictions between computational and experimental data (e.g., predicted vs. observed bioactivity)?

  • Methodology :

In Silico Docking : Use AutoDock Vina to model interactions with targets like tubulin (PDB ID: 1SA0). The cyclohexylethoxy group may occupy hydrophobic pockets.

Experimental Validation : Perform competitive binding assays (e.g., fluorescence polarization) with colchicine-site ligands. Discrepancies may arise from solvent effects or conformational flexibility not captured in simulations .

Q. How does the cyclohexylethoxy substituent influence metabolic pathways compared to smaller alkoxy groups?

  • Methodology :

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and identify metabolites via LC-MS/MS. The cyclohexyl group may slow oxidation (e.g., CYP3A4-mediated) due to steric hindrance. Compare with 4-methoxy analogs to assess rate differences .

Q. What role does the trifluoromethyl group play in enhancing binding affinity to biological targets?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs replacing CF₃ with CH₃ or Cl. Test in enzyme inhibition assays (e.g., kinase panels). The CF₃ group’s electron-withdrawing effect and hydrophobic surface area often improve potency by 2–5 fold .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.